N-Methylthiourea

Overview

Description

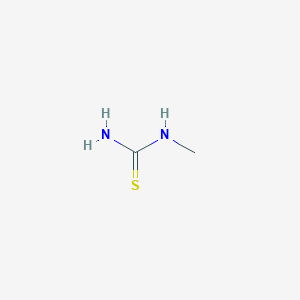

N-Methylthiourea is an organosulfur compound with the chemical formula CH₃NHCSNH₂ . It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylthiourea can be synthesized through several methods. One common method involves the reaction of methyl isothiocyanate with ammonia or ammonium hydroxide in methanol under reflux conditions . Another method involves the use of polystyrene-supported this compound as a reagent for the hydrogenolysis of bicyclic endoperoxides .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of methyl isothiocyanate with ammonia in an aqueous medium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Methylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylurea and sulfur-containing by-products.

Reduction: It can be reduced to form methylamine and hydrogen sulfide.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: N-methylurea and sulfur-containing by-products.

Reduction: Methylamine and hydrogen sulfide.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Toxicological Research

Hepatotoxicity Studies

N-Methylthiourea has been implicated in studies examining the hepatotoxic effects of methimazole (MMI), a drug used for hyperthyroidism. Research indicates that NMTU is a metabolite formed during the hepatic metabolism of MMI, contributing to liver damage in models with depleted glutathione levels. In experiments with mice, administration of NMTU resulted in increased serum alanine transaminase (SALT) activity, indicating liver injury. The compound’s role as a proximate toxicant suggests that understanding its metabolic pathways could provide insights into drug-induced liver toxicity mechanisms .

Corrosion Inhibition

Corrosion Protection Studies

this compound has shown potential as a corrosion inhibitor for mild steel in acidic environments. Studies demonstrate that NMTU can significantly reduce corrosion rates through adsorption onto metal surfaces, forming protective films. The effectiveness of NMTU as an inhibitor increases with concentration and temperature, suggesting its utility in industrial applications where metal protection is critical .

Synthetic Chemistry

Reagent in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable reagent for various transformations. Notably, it has been employed in the hydrogenolysis of bicyclic endoperoxides, facilitating the conversion to corresponding diols with high yields. The use of solid-supported NMTU has been reported to enhance reaction efficiency by simplifying product purification processes and minimizing side reactions . This application underscores its significance in developing synthetic routes for complex organic molecules.

Summary of Applications

The following table summarizes the key applications of this compound:

Case Study 1: Hepatotoxicity Mechanism

A study conducted on glutathione-depleted mice demonstrated that the administration of methimazole led to increased levels of this compound, correlating with liver damage markers. This research highlights the importance of understanding metabolic byproducts like NMTU in assessing drug safety profiles .

Case Study 2: Corrosion Inhibition

In electrochemical studies involving mild steel exposed to acidic media, the presence of this compound significantly reduced corrosion rates compared to controls without inhibitors. This finding suggests that NMTU can be effectively utilized in formulations designed for metal protection .

Case Study 3: Organic Synthesis

The application of polystyrene-supported this compound in hydrogenolysis reactions demonstrated improved yields for sensitive intermediates. This method showcases how solid-supported reagents can streamline complex syntheses while minimizing product loss due to degradation .

Mechanism of Action

The mechanism of action of N-Methylthiourea varies depending on its application:

Corrosion Inhibition: It acts through a physicochemical adsorption mechanism, forming a protective layer on the metal surface to prevent corrosion.

Biological Activity: It exerts its effects by interacting with various molecular targets, including enzymes and cellular receptors, leading to inhibition of microbial growth and oxidative stress.

Comparison with Similar Compounds

N-Methylthiourea is compared with other thiourea derivatives:

Thiourea: Unlike this compound, thiourea has two hydrogen atoms attached to the nitrogen atoms.

N,N’-Dimethylthiourea: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less soluble in water compared to this compound.

N-Ethylthiourea: Similar to this compound but with an ethyl group instead of a methyl group, it exhibits different reactivity and solubility properties.

This compound stands out due to its balanced solubility, reactivity, and effectiveness in various applications.

Biological Activity

N-Methylthiourea (NMTU) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and applications based on a review of current literature.

1. Overview of this compound

This compound is an organic compound with the formula . It is a thiourea derivative that serves as a precursor for various chemical syntheses and has been investigated for its biological effects.

2. Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study evaluated the antibacterial activity of various N-alkyl thioureas against Escherichia coli and Pseudomonas aeruginosa, with results indicating that this compound has a lower minimum inhibitory concentration (MIC) compared to other thiourea derivatives. The correlation between the energy gap (∆E) and antibacterial activity suggests that compounds with lower energy gaps exhibit enhanced antibacterial effects. The ranking based on biological activity was as follows:

| Compound | EHOMO (eV) | Log(MIC) (E. coli) | Log(MIC) (P. aeruginosa) |

|---|---|---|---|

| This compound | -6.50 | 4.50 | 4.00 |

| N,N'-Dimethylthiourea | -6.45 | 4.20 | 3.80 |

| Tetramethylthiourea | -6.30 | 3.90 | 3.50 |

This data indicates that this compound possesses notable antibacterial properties, making it a candidate for further investigation in antimicrobial therapies .

3. Anticancer Activity

This compound has also been studied for its potential anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The compound induced apoptosis and affected cell cycle progression, leading to increased lactate dehydrogenase (LDH) levels, which are indicative of cell membrane damage and cytotoxicity.

Case Study: MCF-7 Cell Line

- IC50 Value : Approximately 225 µM

- Effects :

- Increased LDH activity from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated).

- Significant alterations in cell morphology were observed.

These findings suggest that this compound could be developed into a therapeutic agent against specific cancers .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : It can scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Modulation : It influences enzyme activities related to detoxification processes, particularly in liver cells.

- Cell Cycle Arrest : By inducing apoptosis, it halts the proliferation of cancer cells at specific phases of the cell cycle .

5. Applications in Synthesis

Beyond its biological activity, this compound is utilized as a reagent in organic synthesis:

- Hydrogenolysis Reactions : It has been effectively employed in the hydrogenolysis of bicyclic endoperoxides, showcasing its versatility as a synthetic intermediate .

- Carbon Dioxide Utilization : Recent studies have explored its role in carbon dioxide capture processes, contributing to sustainable chemical practices .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Methylthiourea, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between methylamine and thiourea derivatives under controlled pH and temperature. Key factors include solvent selection (e.g., ethanol or methanol), stoichiometric ratios, and reaction time. Characterization via melting point analysis, FTIR (C=S stretch at ~1250–1350 cm⁻¹), and NMR (δ ~3.3 ppm for CH₃ group) confirms purity . For scalable synthesis, reflux conditions (70–80°C) with inert atmospheres minimize side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Vibrational spectroscopy (FTIR/Raman) identifies functional groups, while UV-Vis spectroscopy reveals electronic transitions in coordination complexes. X-ray crystallography resolves bond lengths and angles (e.g., C=S bond ~1.68 Å in cadmium complexes) . For dynamic studies, ¹H/¹³C NMR in DMSO-d₆ distinguishes tautomeric forms, critical for understanding reactivity .

Q. How does this compound function as a sulfur source in nanoparticle synthesis?

In CdS thin films, this compound decomposes at elevated temperatures (~200°C) to release S²⁻ ions, reacting with Cd²⁺ precursors. The methyl group stabilizes intermediate species, reducing aggregation. Bandgap tuning (2.2–2.4 eV) depends on doping (e.g., Zn²⁺) and annealing conditions .

Q. What precautions are essential for handling this compound in laboratory settings?

Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation/contact. Store in sealed containers away from oxidizers (risk of H₂S release). Spills require neutralization with NaHCO₃ and disposal as hazardous waste .

Advanced Research Questions

Q. How do coordination geometries of this compound in metal complexes affect catalytic or material properties?

this compound acts as a monodentate or bridging ligand via sulfur/nitrogen atoms. In cadmium complexes, polymeric vs. monomeric structures arise from pseudohalide interactions (e.g., NCS⁻ vs. CN⁻), altering conductivity and thermal stability. Single-crystal XRD reveals distortions in octahedral geometries impacting redox behavior .

Q. What mechanisms explain this compound’s catalytic acceleration of In(III) electroreduction in chlorate(VII) solutions?

Adsorption on mercury electrodes facilitates charge transfer by forming In(III)-thiourea surface complexes. The methyl group enhances hydrophobicity, increasing adsorption efficiency. Cyclic voltammetry shows shifted reduction peaks (~−0.5 V vs. SCE), correlating with thiourea concentration and electrode charge density .

Q. How can contradictory data on catalytic efficiency across studies be resolved?

Discrepancies arise from solvent polarity (e.g., aqueous vs. organic), electrode material, and competing adsorption of electrolyte ions. Controlled experiments with standardized conditions (pH 3–5, 25°C) and in-situ Raman spectroscopy clarify interfacial processes .

Q. What strategies optimize this compound’s role in enzyme inhibition studies?

Structure-activity relationships (SAR) guide derivatization (e.g., acylthioureas) to enhance binding affinity. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ), while molecular docking predicts interactions with active sites .

Q. How does isotopic substitution (e.g., deuterated analogs) aid in vibrational mode assignments?

Deuteration shifts N–H/D stretching modes (3200→2400 cm⁻¹), decoupling coupled vibrations. Normal coordinate analysis (NCA) calculates force constants and validates spectral assignments .

Q. What computational methods predict this compound’s reactivity in non-aqueous solvents?

Density Functional Theory (DFT) models solvation effects (e.g., PCM for dielectric constants) and transition states. Fukui indices identify nucleophilic/electrophilic sites, guiding solvent selection (e.g., DMF for SN2 reactions) .

Q. Methodological Guidelines

- Experimental Design : For reproducibility, document solvent purity, synthetic steps, and characterization parameters (e.g., NMR integration times) .

- Data Interpretation : Use statistical tools (ANOVA, t-tests) to validate catalytic rate differences. Cross-reference XRD data with CCDC databases .

- Contradiction Management : Replicate studies with independent controls (e.g., thiourea vs. This compound) and meta-analyze literature trends .

Properties

IUPAC Name |

methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQICVXLJTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208533 | |

| Record name | N-Methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-52-7 | |

| Record name | Methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRK3DMO87X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.